molecular formula C15H14O2 B14362850 4-Benzylphenyl acetate CAS No. 92548-93-1

4-Benzylphenyl acetate

Katalognummer: B14362850
CAS-Nummer: 92548-93-1
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: GPCKNPVCSNHSQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzylphenyl acetate is an organic compound with the molecular formula C15H14O2. It is an ester derived from the reaction between 4-benzylphenol and acetic acid. This compound is known for its aromatic properties and is used in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Benzylphenyl acetate can be synthesized through the esterification of 4-benzylphenol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzylphenyl acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-Benzylbenzoic acid.

    Reduction: 4-Benzylphenyl alcohol.

    Substitution: Various halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-Benzylphenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Wirkmechanismus

The mechanism of action of 4-benzylphenyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 4-benzylphenol and acetic acid, which can further participate in biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl acetate: A simple ester with similar reactivity but different applications.

    Methyl benzoate: Another aromatic ester with distinct properties and uses.

    Phenyl acetate: Shares structural similarities but differs in its specific applications.

Uniqueness

4-Benzylphenyl acetate is unique due to its specific aromatic structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Eigenschaften

CAS-Nummer

92548-93-1

Molekularformel

C15H14O2

Molekulargewicht

226.27 g/mol

IUPAC-Name

(4-benzylphenyl) acetate

InChI

InChI=1S/C15H14O2/c1-12(16)17-15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI-Schlüssel

GPCKNPVCSNHSQG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC=C(C=C1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.